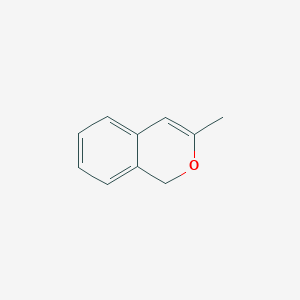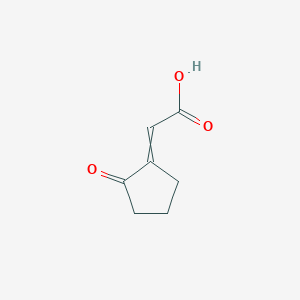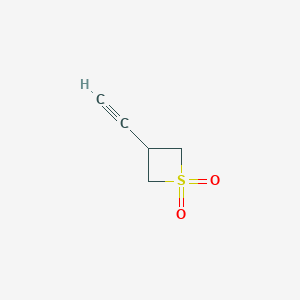
3-Ethynyl-1lambda-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1lambda-thietane-1,1-dione is an organosulfur compound with the molecular formula C5H6O2S It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an ethynyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1lambda-thietane-1,1-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a thioester with an acetylene derivative in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific reactants and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as distillation or recrystallization. The choice of equipment and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1lambda-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to thietane derivatives with different functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ethynyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietane derivatives.
Scientific Research Applications
3-Ethynyl-1lambda-thietane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and heterocycles.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 3-Ethynyl-1lambda-thietane-1,1-dione exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The sulfur atom in the thietane ring can also engage in interactions with metal ions or other sulfur-containing compounds, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-1lambda-thiane-1,1-dione: Similar structure but with a different ring size.
3-Ethynyl-1lambda-thiolane-1,1-dione: Another related compound with a different ring size and potential reactivity.
3-Ethynylthietane 1,1-dioxide: A closely related compound with similar chemical properties.
Uniqueness
3-Ethynyl-1lambda-thietane-1,1-dione is unique due to its specific ring size and the presence of both an ethynyl group and a sulfur atom. This combination of features gives it distinct reactivity and potential applications that may not be shared by its analogs. The compound’s ability to undergo various chemical reactions and its potential use in diverse fields of research and industry highlight its importance and versatility.
Properties
Molecular Formula |
C5H6O2S |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-ethynylthietane 1,1-dioxide |
InChI |
InChI=1S/C5H6O2S/c1-2-5-3-8(6,7)4-5/h1,5H,3-4H2 |
InChI Key |
WWWXHHGHDCIGEG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


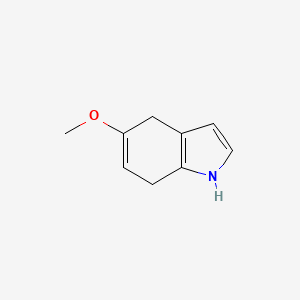
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)



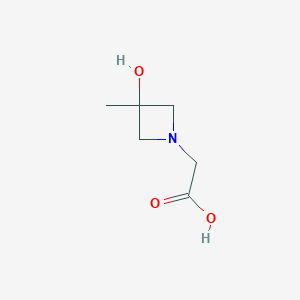

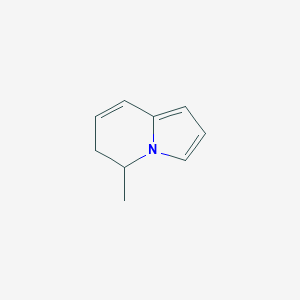
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
